

An In-Depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B1309160

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-hydroxy-1H-indole-3-carbaldehyde**, a key indole derivative with significant potential in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its biological activities and putative signaling pathways. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Identity and Properties

5-hydroxy-1H-indole-3-carbaldehyde, also known as 5-Hydroxyindole-3-carboxaldehyde, is a functionalized indole derivative.^[1] Its structure, featuring both a hydroxyl and an aldehyde group on the indole scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.^[1] This compound is of particular interest in neuropharmacology due to its structural resemblance to the neurotransmitter serotonin.^[1]

Table 1: Physicochemical Properties of **5-hydroxy-1H-indole-3-carbaldehyde**

Property	Value	Reference
CAS Number	3414-19-5	[1]
IUPAC Name	5-hydroxy-1H-indole-3-carbaldehyde	
Synonyms	5-Hydroxyindole-3-carboxaldehyde	[1]
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1]
Appearance	Light brown powder	[1]
Purity	≥ 97%	[1]
Boiling Point (Predicted)	426.3 ± 25.0 °C	
Density (Predicted)	1.439 ± 0.06 g/cm ³	
pKa (Predicted)	8.88 ± 0.40	
Storage Conditions	Store at 0-8°C under an inert atmosphere	[1]
Solubility	Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers. For the parent compound, indole-3-carboxaldehyde, solubility is ~30 mg/mL in DMSO and ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.	[2] [3]

Synthesis of 5-hydroxy-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds like indoles. The following protocol is adapted from a patented synthesis of **5-hydroxy-1H-indole-3-carbaldehyde**.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

- 4-amino-3-methylphenol
- Anhydrous Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Saturated sodium carbonate solution
- Ice bath
- Standard laboratory glassware and stirring apparatus

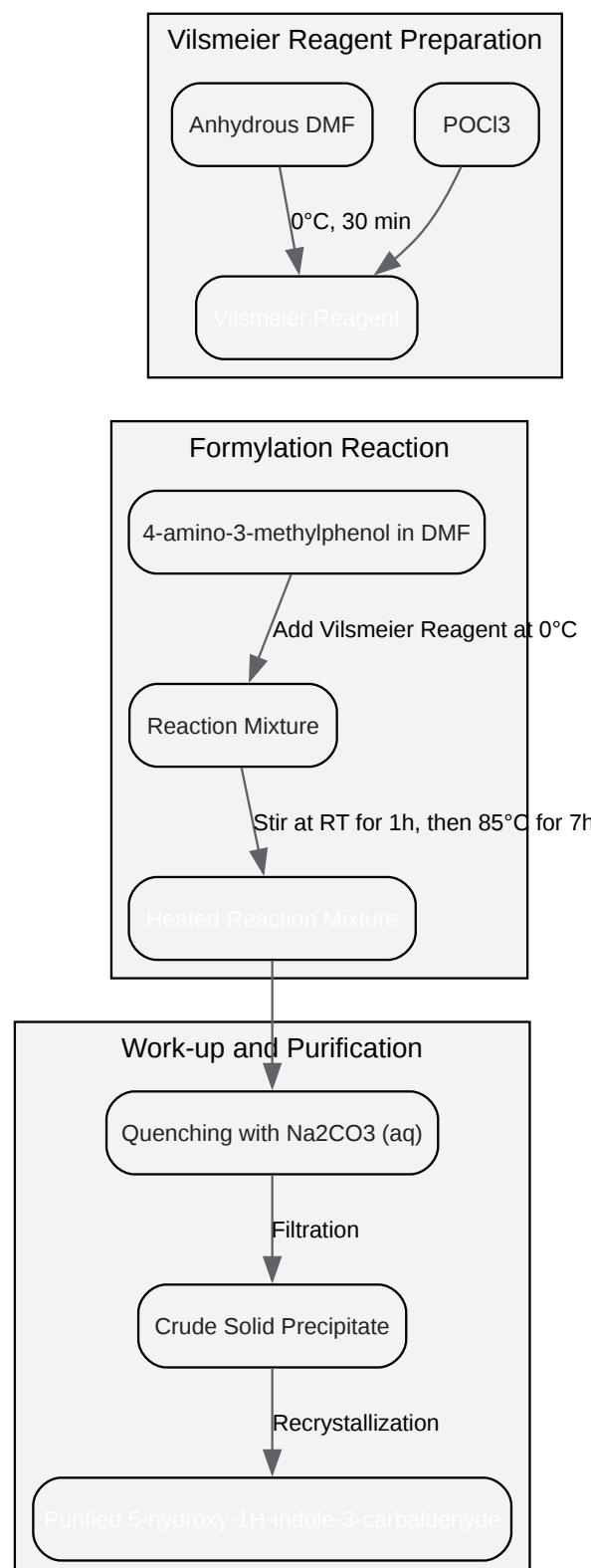
Procedure:

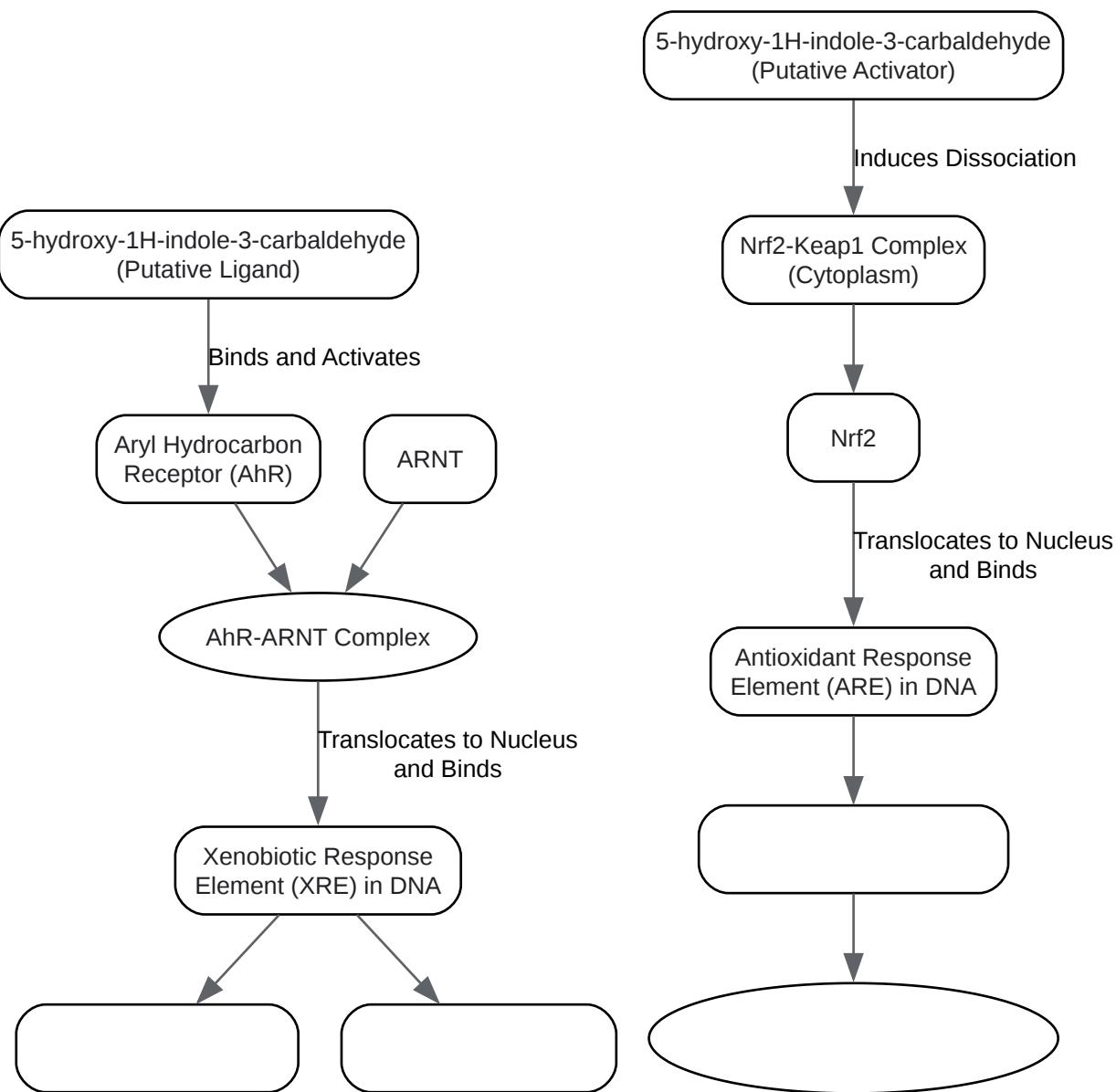
- Preparation of the Vilsmeier Reagent:
 - In a two-necked flask under an inert atmosphere, add anhydrous DMF.
 - Cool the flask to 0°C using an ice bath.
 - Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring.
 - Continue stirring the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
- Formylation Reaction:
 - In a separate flask, dissolve 4-amino-3-methylphenol (15g, 121.8 mmol) in 10ml of anhydrous DMF.
 - Slowly add the previously prepared Vilsmeier reagent (20 ml) dropwise to the 4-amino-3-methylphenol solution at 0°C.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

- Increase the temperature to 85°C and continue the reaction for 7 hours.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture.
 - Add saturated sodium carbonate solution until the mixture is basic, which will cause a solid to precipitate.
 - Filter the solid precipitate and dry it to obtain the crude product.
 - The crude product can be further purified by recrystallization.

This protocol is based on the synthesis described in patent CN102786460A.

Synthesis Workflow Diagram





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